molecular formula C8H6BrClO2 B1333171 3-Bromo-4-methoxybenzoyl chloride CAS No. 81324-61-0

3-Bromo-4-methoxybenzoyl chloride

Cat. No. B1333171
CAS RN: 81324-61-0
M. Wt: 249.49 g/mol
InChI Key: UAAQIUYOLQEKLN-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzoyl chloride is an organic compound with the molecular weight of 249.49 . It contains a benzoyl chloride functional group.


Synthesis Analysis

3-Bromo-4-methoxybenzoyl chloride can be synthesized from 3-Bromobenzoic acid . Another method involves the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-methoxybenzoyl chloride is C8H6BrClO2 . The InChI key is UAAQIUYOLQEKLN-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromo-4-methoxybenzoyl chloride can be used in the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole and (4-benzhydryl-1,4-diazepan-1-yl) (3-bromophenyl)methanone . It is also an intermediate in the synthesis of (3-Bromo-4-hydroxyphenyl) (2-ethyl-3-benzofuranyl)-methanone .


Physical And Chemical Properties Analysis

3-Bromo-4-methoxybenzoyl chloride is a solid, semi-solid, liquid, or lump substance . The storage temperature is room temperature under an inert atmosphere .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

3-Bromo-4-methoxybenzoyl chloride has shown potential in the development of photosensitizers for photodynamic therapy. A study synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which demonstrated good fluorescence properties and high singlet oxygen quantum yield. These characteristics make it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Compounds

The compound plays a role in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, contributing to the development of new chemical entities with potential pharmaceutical applications (Yüksek et al., 2008).

Solvolysis Studies

Research on solvolysis of different benzoyl halides, including 4-methoxybenzoyl chloride, has been conducted to understand their reactivity in water/oil microemulsions. These studies are crucial for understanding the chemical behavior of these compounds under different conditions, which can be applied in various chemical synthesis processes (Fernández, García‐Río, Godoy, & Leis, 2003).

Fluorescent Derivatization Reagents

3-Bromo-4-methoxybenzoyl chloride has been used in the preparation of fluorescent derivatization reagents. These reagents are employed in analytical chemistry, particularly in chromatography, for the detection and quantification of various substances (Tsuruta & Kohashi, 1987).

Antitumor Activity

In the field of medicinal chemistry, derivatives of 3-Bromo-4-methoxybenzoyl chloride have been synthesized and evaluated for their antitumor activities. For example, novel hetero annulated carbazoles showing selective growth inhibition on certain cancer cell lines were developed using this compound (Murali, Sparkes, & Prasad, 2017).

Antimicrobial Applications

Some studies have focused on the synthesis of compounds using 3-Bromo-4-methoxybenzoyl chloride that exhibit antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, contributing to the search for new antibacterial and antifungal agents (Koran et al., 2013)

Safety And Hazards

3-Bromo-4-methoxybenzoyl chloride is classified as dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .

properties

IUPAC Name

3-bromo-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAQIUYOLQEKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377795
Record name 3-bromo-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxybenzoyl chloride

CAS RN

81324-61-0
Record name 3-bromo-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Simion, I Carlescu, G Lisa, D Scutaru - Studia Universitatis Babes …, 2011 - go.gale.com
Two series of asymmetric bent-core type derivatives containing 2, 7-dihydroxynaphtalene as central unit and 4-(4-alkyloxyfenilazo)-benzoyl and 4-methoxy-benzoyl or 3-bromo-4-…
Number of citations: 2 go.gale.com
DJ Sall, SL Briggs, NY Chirgadze, DK Clawson… - Bioorganic & medicinal …, 1998 - Elsevier
… (3)9 with 3bromo-4-methoxybenzoyl chloride. Bis demethylation using EtSIYAlCl, afforded the bromo diphenol Sa. For the alkyl derivatives, bromide 4 could be subjected to Stille …
Number of citations: 16 www.sciencedirect.com
HW GIBSON - 1966 - search.proquest.com
Isoquinoline alkaloids comprise a great number of the known alkaloids. In the past, total syntheses of the isoquinolin; e alkaloids have been dependent upon ring closure by either the …
Number of citations: 2 search.proquest.com
CP Shah, G Purushothaman, V Thiruvenkatam… - Bioorganic …, 2019 - Elsevier
Inosine 5′-monophosphate dehydrogenase (IMPDH, EC 1.1.1.205) catalyzes a crucial step in guanine nucleotide biosynthesis, thereby governing cell proliferation. In contrast to …
Number of citations: 3 www.sciencedirect.com

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